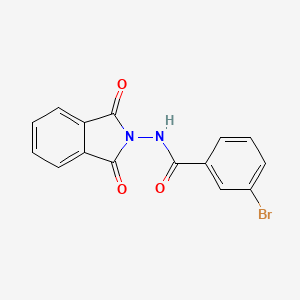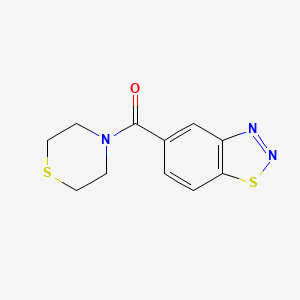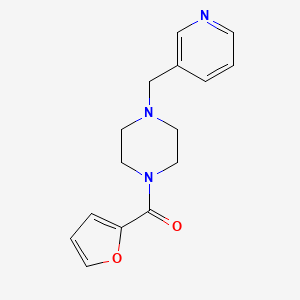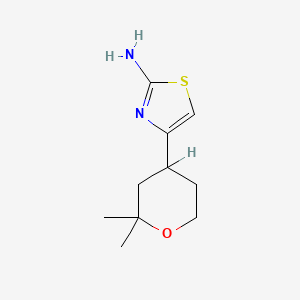![molecular formula C24H18N4O3 B5563650 N'-[(1,3-diphenyl-1H-pyrazol-4-yl)methylene]-1,3-benzodioxole-5-carbohydrazide](/img/structure/B5563650.png)
N'-[(1,3-diphenyl-1H-pyrazol-4-yl)methylene]-1,3-benzodioxole-5-carbohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N’-[(1,3-diphenyl-1H-pyrazol-4-yl)methylene]-1,3-benzodioxole-5-carbohydrazide” is a chemical compound that has been synthesized as part of a series of novel antimicrobial chemotherapeutic agents . It is a derivative of (E)-Substituted-N-(1,3-diphenyl-1H-pyrazol-4-yl)methylene)benzeneamine .
Synthesis Analysis
The compound was synthesized as part of a series of fifteen (E)-Substituted-N-(1,3-diphenyl-1H-pyrazol-4-yl)methylene)benzeneamine derivatives . The structural elucidation of the prepared derivatives was achieved by FTIR, NMR (1H or 13C), Mass spectroscopy, and elemental analysis .Molecular Structure Analysis
The molecular structure of the compound was characterized using various techniques including FTIR, NMR (1H or 13C), and Mass spectroscopy . The compound was found to be a light yellow colored solid with a molecular formula of C28H19N7O4S .Physical And Chemical Properties Analysis
The compound is a light yellow colored solid . It has a melting point of 228–230 °C . The compound has a molecular formula of C28H19N7O4S and a molecular weight of 332.409 .Applications De Recherche Scientifique
Vibrational Spectroscopic Investigations and Molecular Dynamics
Research on similar pyrazole derivatives, such as N'-diphenylmethylidene-5-methyl-1H-pyrazole-3-carbohydrazide, has shown significant industrial and biological importance. Extensive quantum chemical studies reveal insights into the molecule's geometry, electronic structure, and vibrational spectroscopy, highlighting its potential in fields like nonlinear optics (NLO) and molecular docking. These compounds exhibit potential as CDK2 inhibitors, emphasizing their relevance in drug design and molecular interaction studies (Pillai et al., 2017).
Antimicrobial Evaluation
Another study on novel pyrazole integrated 1,3,4-oxadiazoles, synthesized from similar compounds, demonstrates potent antimicrobial properties. This research indicates that these compounds, including variations of the pyrazole structure, can serve as effective antimicrobial agents against various bacteria and fungi, with specific compounds showing high efficacy (Ningaiah et al., 2014).
Supramolecular Assemblies
The formation of supramolecular assemblies utilizing pyrazoles, such as benzene-1,3,5-tricarboxylic acid with substituted pyrazoles, showcases the adaptability of these compounds in creating diverse molecular frameworks. This adaptability is crucial for developing advanced materials and understanding molecular recognition processes (Singh et al., 2015).
Antihistaminic Agents
The synthesis of phenylpyrazolo benzimidazolo quinoxaline derivatives and their evaluation as antihistaminic agents present an application of pyrazole derivatives in pharmaceuticals. These compounds exhibit significant antihistaminic activity, suggesting their potential in developing new therapeutics for allergic reactions (Sridevi et al., 2010).
Molecular Docking and Spectroscopic Studies
The synthesis and characterization of (E)-N'-(4-methoxybenzylidene)-5-methyl-1H-pyrazole-3-carbohydrazide highlight the potential of pyrazole derivatives in molecular docking studies aimed at identifying potential anti-diabetic agents. This research demonstrates the utility of these compounds in drug discovery, particularly in designing inhibitors for specific proteins involved in diseases (Karrouchi et al., 2021).
Orientations Futures
The compound was synthesized as part of a series of novel antimicrobial chemotherapeutic agents . Future research could focus on further exploring its antimicrobial properties and potential applications in chemotherapy. Additionally, more studies could be conducted to understand its mechanism of action and chemical reactions.
Propriétés
IUPAC Name |
N-[(E)-(1,3-diphenylpyrazol-4-yl)methylideneamino]-1,3-benzodioxole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18N4O3/c29-24(18-11-12-21-22(13-18)31-16-30-21)26-25-14-19-15-28(20-9-5-2-6-10-20)27-23(19)17-7-3-1-4-8-17/h1-15H,16H2,(H,26,29)/b25-14+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRISVVFLYTWCKJ-AFUMVMLFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C(=O)NN=CC3=CN(N=C3C4=CC=CC=C4)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1OC2=C(O1)C=C(C=C2)C(=O)N/N=C/C3=CN(N=C3C4=CC=CC=C4)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(E)-(1,3-diphenylpyrazol-4-yl)methylideneamino]-1,3-benzodioxole-5-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![ethyl 3-[4-(7-ethyl-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)-1-piperazinyl]propanoate](/img/structure/B5563573.png)


![N-[(3,4-dimethylphenyl)(3-pyridinyl)methyl]-3-(4-methyl-1,3-thiazol-5-yl)propanamide](/img/structure/B5563594.png)

![N-[4-(1,3-benzoxazol-2-yl)phenyl]-4-methylbenzamide](/img/structure/B5563607.png)
![8-[(6-chloroimidazo[1,2-a]pyridin-2-yl)carbonyl]-3-ethyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5563609.png)

![3-(1H-imidazol-1-yl)-N-[(5-isobutyl-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl)methyl]butanamide](/img/structure/B5563624.png)

![5-methyl-3-phenyl-N'-({5-[3-(trifluoromethyl)phenyl]-2-furyl}methylene)-4-isoxazolecarbohydrazide](/img/structure/B5563659.png)

![N-allyl-2-(3-methoxyphenoxy)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide](/img/structure/B5563675.png)
![4-[(cyclohexylamino)sulfonyl]-N-methyl-2-thiophenecarboxamide](/img/structure/B5563683.png)